molecular formula C14H20N6O2S B12263410 N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide

N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide

Cat. No.: B12263410
M. Wt: 336.42 g/mol
InChI Key: SNUBUODHRUNYSZ-UHFFFAOYSA-N
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Description

N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core is typically synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-ketoesters. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the cyclopropanesulfonamide group via sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, this compound can disrupt the cell cycle, leading to the selective killing of cancer cells. The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide stands out due to its unique combination of structural features, which contribute to its potent biological activity and selectivity towards CDK2. This makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C14H20N6O2S

Molecular Weight

336.42 g/mol

IUPAC Name

N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C14H20N6O2S/c1-19-13-12(8-17-19)14(16-9-15-13)20-6-4-10(5-7-20)18-23(21,22)11-2-3-11/h8-11,18H,2-7H2,1H3

InChI Key

SNUBUODHRUNYSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)NS(=O)(=O)C4CC4

Origin of Product

United States

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